molecular formula C19H21FN2O4S B2961302 N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzenesulfonamide CAS No. 955255-29-5

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzenesulfonamide

Cat. No. B2961302
CAS RN: 955255-29-5
M. Wt: 392.45
InChI Key: UPLTYNNEFNMBMN-UHFFFAOYSA-N
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Description

“N-Desethyl etonitazene” is a novel synthetic opioid bearing structural resemblance to etonitazene, N-desethyl isotonitazene, and other nitazene analogues . It is an active mu opioid agonist with similar potency to etonitazene, and is approximately 10 times more potent than fentanyl .


Synthesis Analysis

The synthesis of similar compounds involves standard [2+2] ketene-imine cycloadditions (Staudinger reaction). Treatment of these compounds with ceric ammonium nitrate yielded the N-dearylated 2-azetidinones in good to excellent yields .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray crystallography as well as gas and liquid chromatography combined with mass spectrometry .


Chemical Reactions Analysis

The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques such as nuclear magnetic resonance, infrared and ultraviolet-visible spectroscopies .

Scientific Research Applications

Antiviral Applications

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral activities . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of “N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzenesulfonamide” could be explored for potential antiviral agents, especially targeting RNA and DNA viruses.

Anti-inflammatory Applications

The indole nucleus, a component of the compound’s structure, is known for its anti-inflammatory properties . Research has indicated that indole derivatives can be effective in reducing inflammation, which suggests that our compound may also be utilized in developing new anti-inflammatory medications .

Anticancer Applications

Indole derivatives have been found to possess anticancer properties . The ability of these compounds to bind with high affinity to multiple receptors makes them valuable in the synthesis of novel anticancer drugs. The compound could be investigated for its efficacy in cancer treatment protocols .

Antioxidant Applications

The indole scaffold is associated with antioxidant activity , which is crucial in protecting cells from oxidative stress. This property can be harnessed in the development of antioxidant therapies, potentially using our compound as a base molecule .

Antimicrobial Applications

Indole derivatives are also known for their antimicrobial effects . They can be used to combat a variety of microbial infections, suggesting that “N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzenesulfonamide” might serve as a lead compound in the development of new antimicrobial drugs .

Antidiabetic Applications

Research has shown that certain indole derivatives can exhibit antidiabetic activity . This opens up possibilities for the compound to be used in the management or treatment of diabetes through modulation of biological pathways .

Antimalarial Applications

The indole core structure is present in many compounds with antimalarial properties . Given the biological activity of indole derivatives, the compound could be a candidate for creating new antimalarial treatments .

Neuroprotective Applications

Indole derivatives have been implicated in neuroprotection , which is vital for the treatment of neurodegenerative diseases. The compound’s potential neuroprotective effects could be explored, particularly in the context of diseases like Alzheimer’s and Parkinson’s .

Safety and Hazards

While specific safety and hazard information for your compound is not available, similar compounds like N-Desethyl etonitazene are not explicitly scheduled in the United States .

Future Directions

The future directions of research on similar compounds could involve further investigation into their synthesis, characterization, and pharmacological properties .

properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-2-26-17-8-6-16(7-9-17)22-13-14(10-19(22)23)12-21-27(24,25)18-5-3-4-15(20)11-18/h3-9,11,14,21H,2,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLTYNNEFNMBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzenesulfonamide

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